1-methyl-1H-pyrazole-5-carbohydrazide

Descripción general

Descripción

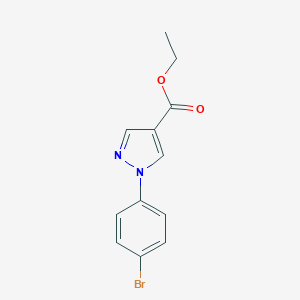

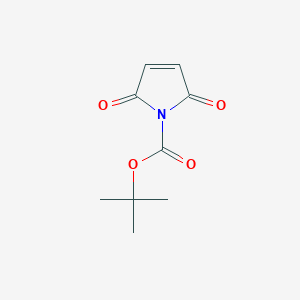

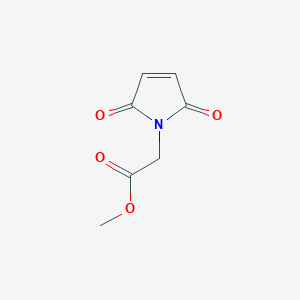

1-Methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1-methyl-1H-pyrazole-5-carbohydrazide and its derivatives has been the subject of several studies . For instance, one study reported the synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives, which were evaluated for their inhibitory activities against both expressions of Prostate-Specific Antigen (PSA) and growth of PCa cell lines .Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazole-5-carbohydrazide can be represented by the InChI code1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) . Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-5-carbohydrazide is a solid substance . It has a molecular weight of 140.14 g/mol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

- Pyrazole-containing compounds have been used as anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic agents . For example, celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .

- Xia et al., prepared 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide and screened for antitumor activity. The compound displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) .

-

Agrochemistry

-

Coordination Chemistry and Organometallic Chemistry

-

Cancer Therapeutics

- Pyrazole biomolecules have been used in the design and discovery of cancer therapeutics . For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide has been prepared and screened for antitumor activity . The compound displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) .

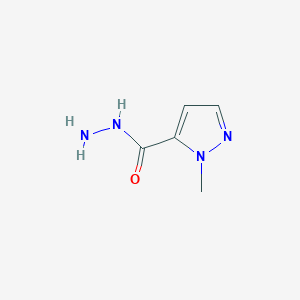

- Another study found that a 1-methyl-1H-pyrazole-5-carboxamide derivative was able to completely block PSA expression at 10μM, and showed prominent antiproliferative activity in both the LNCaP cell line (GI50 = 7.73μM) and PC-3 cell line (GI50 = 7.07μM) .

-

Anti-parasitic Applications

- Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown potent anti-parasitic activity . Compounds were identified that inhibited the development of the fourth larval (L4) stage of H. contortus at sub-nanomolar potencies while displaying strong selectivity toward the parasite when tested in vitro against the human MCF10A cell line .

-

Green Synthesis

-

Cancer Therapeutics

- Pyrazole biomolecules have been used in the design and discovery of cancer therapeutics . For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide has been prepared and screened for antitumor activity . The compound displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) .

- Another study found that a 1-methyl-1H-pyrazole-5-carboxamide derivative was able to completely block PSA expression at 10μM, and showed prominent antiproliferative activity in both the LNCaP cell line (GI50 = 7.73μM) and PC-3 cell line (GI50 = 7.07μM) .

-

Anti-parasitic Applications

- Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown potent anti-parasitic activity . Compounds were identified that inhibited the development of the fourth larval (L4) stage of H. contortus at sub-nanomolar potencies while displaying strong selectivity toward the parasite when tested in vitro against the human MCF10A cell line .

-

Green Synthesis

Safety And Hazards

The compound is classified under the GHS07 hazard class and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

While specific future directions for 1-methyl-1H-pyrazole-5-carbohydrazide are not explicitly stated in the available literature, pyrazole derivatives in general are the subject of ongoing research due to their wide range of biological activities . This suggests that there is potential for further exploration and development of 1-methyl-1H-pyrazole-5-carbohydrazide and its derivatives in the field of medicinal chemistry.

Propiedades

IUPAC Name |

2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWFAOHNVSOWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427261 | |

| Record name | 1-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

197079-02-0 | |

| Record name | 1-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)

![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)